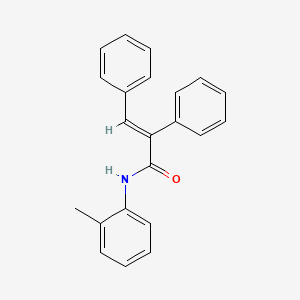
(5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylphenyl group and a hydroxy-iodobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the pyrimidine derivative and 4-hydroxy-3-iodobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The iodine atom in the hydroxy-iodobenzylidene moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated pyrimidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments with specific optical properties.
Electronic Materials: It can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-methylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the ethyl group and the iodine atom in the hydroxy-iodobenzylidene moiety distinguishes (5E)-1-(4-ethylphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione from its analogs
Properties
IUPAC Name |
(5E)-1-(4-ethylphenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-11-3-6-13(7-4-11)22-18(25)14(17(24)21-19(22)26)9-12-5-8-16(23)15(20)10-12/h3-10,23H,2H2,1H3,(H,21,24,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHXJYPLXQNLFN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2,1,3-benzothiadiazole-5-carboxylate](/img/structure/B5918813.png)

![2-phenyl-4H-chromen-4-one O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5918822.png)

![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5918833.png)
![N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide](/img/structure/B5918852.png)
![N,N-dimethyl-4-[2-(2-nitrovinyl)-1H-pyrrol-1-yl]aniline](/img/structure/B5918858.png)

![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918870.png)
![3-({[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5918881.png)
![methyl 4-chloro-3-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5918894.png)
![methyl 2-chloro-4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5918903.png)

![N'-[(Z)-(3-bromophenyl)methylideneamino]-N-(4-chlorophenyl)butanediamide](/img/structure/B5918915.png)
